![molecular formula C12H10O2S2 B101704 1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone CAS No. 18494-73-0](/img/structure/B101704.png)
1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone
Overview
Description
“1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone” is a chemical compound with the molecular formula C16H12O2S3 . It is used in scientific research due to its unique structure, which allows for diverse applications, including organic synthesis and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H12O2S3 . The InChIKey, a unique identifier for chemical substances, is PIQHUEVMPAKPGG-UHFFFAOYAU .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone” are not available .Scientific Research Applications
Cholinesterase Inhibition
1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone derivatives have been investigated for their potential as cholinesterase inhibitors. For instance, a study synthesized various ethanone derivatives and evaluated their anticholinesterase activities. Some derivatives demonstrated significant inhibitory effects on acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Anti-Breast Cancer Agents
This compound has been used as a building block for synthesizing thiazole derivatives in a one-pot reaction. These derivatives have shown promising antitumor activities against MCF-7 tumor cells, indicating potential use as anti-breast cancer agents (Mahmoud et al., 2021).
Chemical Characterization
In another study, the compound was used to create various diheteroaryl thienothiophene derivatives. These derivatives were chemically characterized, hinting at their potential for further biological evaluation and applications (Mabkhot et al., 2011).
Antioxidant and Antitumor Agents
A study synthesized novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives, showing significant antioxidant and antitumor activities. These compounds could be explored further for therapeutic applications in cancer and oxidative stress-related conditions (Abu‐Hashem et al., 2010).
Antimicrobial Activities
The compound has also been used in the synthesis of chalcone derivatives, which were tested for their antioxidant and antimicrobial activities. Some of these compounds showed excellent activities, suggesting their potential in developing new antimicrobial agents (Gopi et al., 2016).
properties
IUPAC Name |
1-[5-(5-acetylthiophen-2-yl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-7(13)9-3-5-11(15-9)12-6-4-10(16-12)8(2)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBDNNDXPKNUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(S2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308304 | |
| Record name | 5,5'-Diacetyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone | |
CAS RN |
18494-73-0 | |
| Record name | NSC203017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5'-Diacetyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18494-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

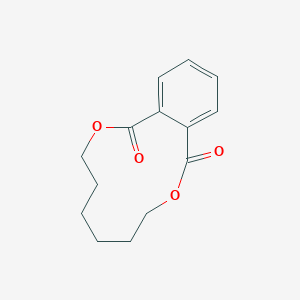
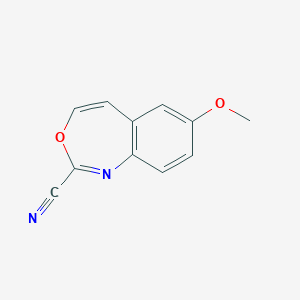
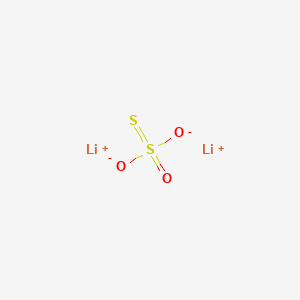
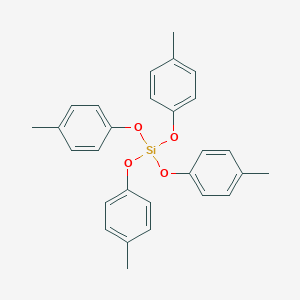
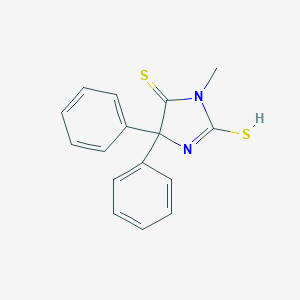
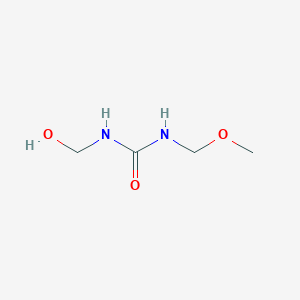
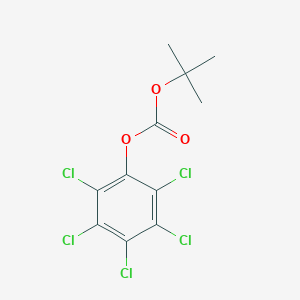
![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)
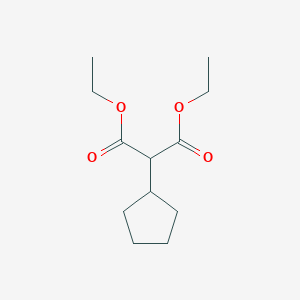
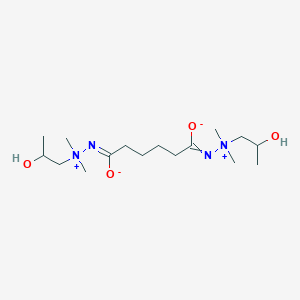
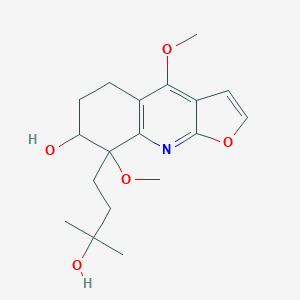
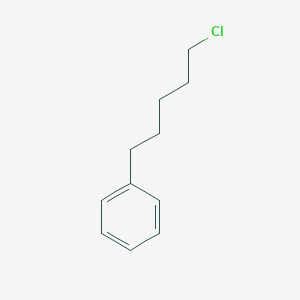
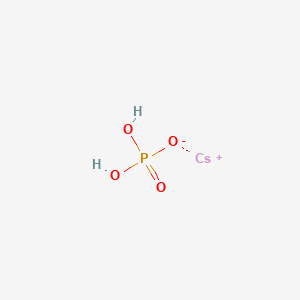
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)